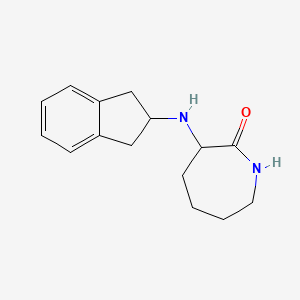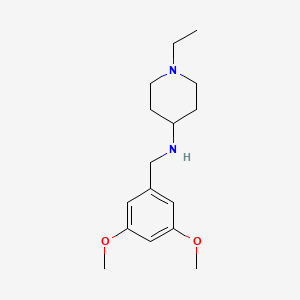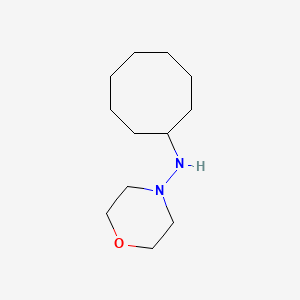![molecular formula C16H15F2NO B3854026 3,4-difluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline](/img/structure/B3854026.png)
3,4-difluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline
Overview
Description
3,4-Difluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aniline ring, and a methoxyphenyl group attached via a prop-2-enyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of greener solvents and catalysts is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4
Properties
IUPAC Name |
3,4-difluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-20-16-7-3-2-5-12(16)6-4-10-19-13-8-9-14(17)15(18)11-13/h2-9,11,19H,10H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLONNUQADJBJJR-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)propane-1,3-diamine](/img/structure/B3853944.png)
![4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol](/img/structure/B3853950.png)
![N-[(2-chlorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B3853962.png)
![2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol](/img/structure/B3853965.png)
![4-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-amine](/img/structure/B3853968.png)
![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)

![N-[2-(allyloxy)benzyl]-2-methoxyaniline](/img/structure/B3853984.png)
![ethyl 4-{[2-(2-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3853991.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853998.png)
![2-[2-[4-(4-Tert-butylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B3854000.png)

![N-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-6-amine](/img/structure/B3854020.png)

